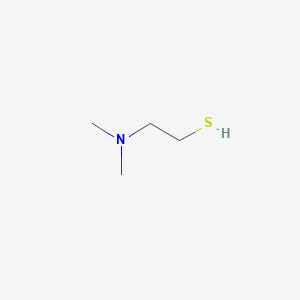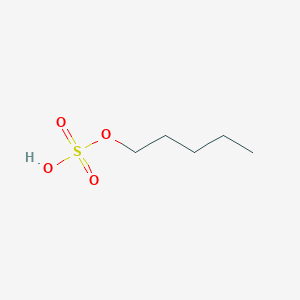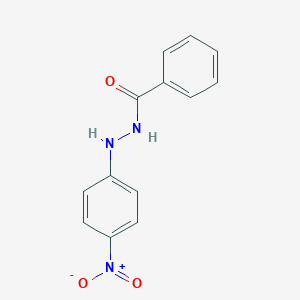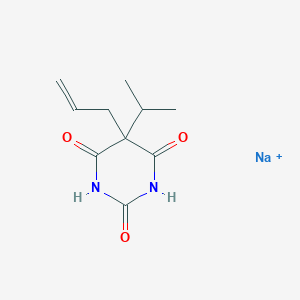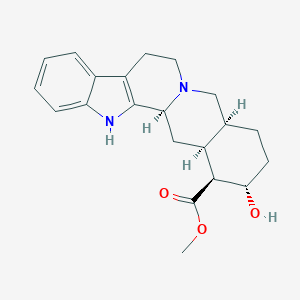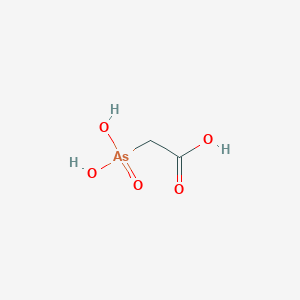
Arsonoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonoacetic acid (AAA) is a chemical compound that contains both arsenic and carboxylic acid functional groups. It is a white crystalline solid that is soluble in water and has a molecular weight of 152.02 g/mol. AAA is used in various scientific research applications due to its unique properties and potential benefits.
Applications De Recherche Scientifique
Inhibiting Tumor Cell Growth
Arsonoacetic acid, specifically in the form of 2-Arsonoacetic acid (ASAC), has been studied for its effects on tumor cell proliferation. ASAC has demonstrated the ability to inhibit the growth of tumor cells by inducing apoptosis and causing cell cycle arrest. Specifically, ASAC was found to inhibit the proliferation of SMMC-7721 cells, a type of liver cancer cell. The process involves cell morphological changes, G2/M arrest, and loss of mitochondrial membrane potential (Wang, Wei, & Lv, 2009).
Biochemical Action as Phosphate Analogues
Arsonoacetic acid has been discussed in the context of its biochemical action, particularly as an analogue to phosphates. This property makes it significant in understanding arsenic-based compounds' toxicity and interactions with biological systems. For instance, the conversion of arsonoacetate into less toxic forms by bacteria indicates a potential for biochemical transformations of this compound in environmental and biological contexts (Dixon, 1996).
Tumor Cell-Specific Prodrugs
Arsonoacetic acid has been used in the development of tumor cell-specific prodrugs. These prodrugs are based on arsonic acid-presenting iron oxide nanoparticles. Studies have shown that these nanoparticles can effectively target tumor cells like HeLaS3 and HepG2 while having minimal effects on non-tumor cells, such as primary mouse hepatocytes. This selective cytotoxicity, along with their potential in MRI, makes them a promising avenue for cancer treatment (Minehara et al., 2012).
Enzymatic Interactions
The interaction of arsonoacetate with enzymes has been a subject of research. For example, arsonoacetate has been shown to inhibit the activity of succinic dehydrogenase in Tetrahymena geleii S., a type of protozoan. This inhibition is specific and does not affect similar enzymes in rats, highlighting its potential for targeted biochemical applications (Seaman, 1952).
Spectroscopic and Structural Analysis
Research has also focused on the spectroscopic and structural characterization of arsonoacetic acid and its derivatives. Detailed spectroscopic data and crystal structures provide insights into the chemical properties and potential applications of these compounds in various fields, including chemistry and materials science (Nicholson, Wilson, & Nancekivell, 2013).
pH-Responsive Nanoparticles
Arsonoacetic acid has been used to modify the surface of superparamagnetic iron oxide (SPIO) nanoparticles, leading to pH-responsive behavior. These nanoparticles can aggregate under slightly acidic conditions, which can be crucial for applications in targeted drug delivery and other biomedical applications (Minehara et al., 2011).
Propriétés
Numéro CAS |
107-38-0 |
|---|---|
Nom du produit |
Arsonoacetic acid |
Formule moléculaire |
C2H5AsO5 |
Poids moléculaire |
183.98 g/mol |
Nom IUPAC |
2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8) |
Clé InChI |
SIYRQHPXBLWQRE-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[As](=O)(O)O |
SMILES canonique |
C(C(=O)O)[As](=O)(O)O |
Autres numéros CAS |
107-38-0 |
Synonymes |
arsonoacetic acid arsonoacetic acid, 76-As labeled arsonolactate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






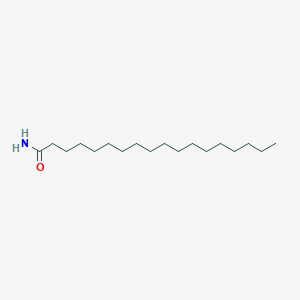
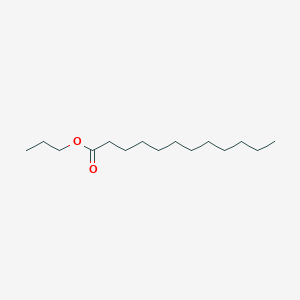
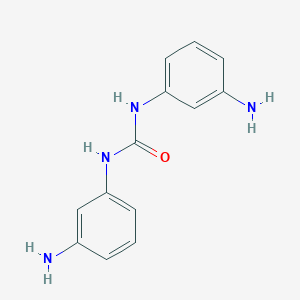
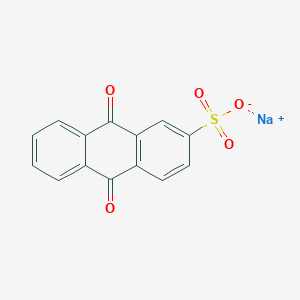
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
